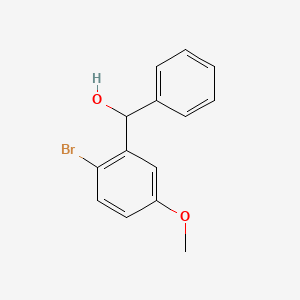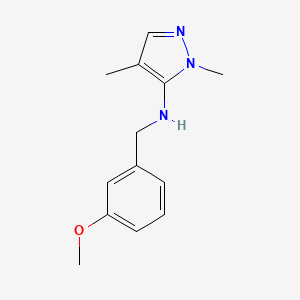
(2R,5S)-2,5-Dimethyl-1-phenyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-Dimethyl-1-phenylpiperazine is a chiral compound with significant interest in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound, and features two methyl groups and a phenyl group attached to the piperazine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-dimethyl-1-phenylpiperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diisopropylamine and dry tetrahydrofuran (THF) under an inert atmosphere such as argon . The reaction proceeds through a series of steps, including the formation of intermediates, which are then converted into the final product.
Industrial Production Methods
Industrial production of (2R,5S)-2,5-dimethyl-1-phenylpiperazine may involve large-scale batch processes. These processes often utilize solvent-free green synthetic strategies, such as ball milling and gas migration, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-Dimethyl-1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(2R,5S)-2,5-Dimethyl-1-phenylpiperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-dimethyl-1-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: A related compound with promising bioactive properties.
(2R,5S)-1-Allyl-2,5-dimethylpiperazine:
Uniqueness
(2R,5S)-2,5-Dimethyl-1-phenylpiperazine stands out due to its unique stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2R,5S)-2,5-dimethyl-1-phenylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-10-9-14(11(2)8-13-10)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
YYBWIMWOFKMHPE-WDEREUQCSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C2=CC=CC=C2)C |
Canonical SMILES |
CC1CNC(CN1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746649.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11746666.png)
![N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B11746669.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746699.png)


![7H-benzo[4,5]thieno[2,3-b]carbazole](/img/structure/B11746716.png)

![1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746718.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11746725.png)
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746728.png)
